2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Ferrocene: An organic iron compound with Fe-C bonds, used in various chemical applications.
Uniqueness
2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H13N9O2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H13N9O2/c1-10-6-14(26(27)28)22-24(10)8-11-2-4-12(5-3-11)15-20-17-13-7-19-21-16(13)18-9-25(17)23-15/h2-7,9H,8H2,1H3,(H,19,21) |
InChI Key |
DVRIDWSEGYGVEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)[N+](=O)[O-] |
Origin of Product |
United States |
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